2-aminonaphthalene-1-sulfonic acid
Overview
Description
It is one of several aminonaphthalenesulfonic acids, which are derivatives of naphthalene containing both amine and sulfonic acid functional groups . This compound is a white solid, although commercial samples can appear otherwise . It is primarily used in the synthesis of azo dyes such as C.I. Acid Yellow 19 and C.I. Pigment Red 49 .
Mechanism of Action
Target of Action
2-Amino-1-naphthalenesulfonic acid, also known as Tobias acid , is an organic compound that contains both amine and sulfonic acid functional groups . The primary targets of this compound are amino acids . It has been suggested that the compound exhibits antiviral properties by targeting these amino acids .
Mode of Action
The mode of action of 2-Amino-1-naphthalenesulfonic acid involves interactions with its targets, the amino acids . The compound’s amine and sulfonic acid functional groups allow it to form bonds with the amino acids, potentially altering their function . .
Biochemical Pathways
Given its antiviral properties, it is likely that the compound interferes with viral replication or assembly processes, which involve amino acids .
Result of Action
It has been suggested that the compound exhibits antiviral properties . This suggests that it may inhibit viral replication or assembly at the molecular level, leading to a decrease in viral load at the cellular level .
Biochemical Analysis
. .
Biochemical Properties
The biochemical properties of 2-Amino-1-naphthalenesulfonic acid are not fully understood. It is known that this compound is used in the synthesis of azo dyes such as C.I. Acid Yellow 19 and C.I. Pigment Red 49
Cellular Effects
It has been found to cause salivation and a decrease of liver weight in animal models at a dosage of 1000 mg/kg
Molecular Mechanism
It is known that it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
In animal models, the test substance at 1000 mg/kg was found to cause salivation in both sexes and a decrease of liver weight in the males . The No Observed Effect Level (NOEL) is considered to be 200 mg/kg in terms of general toxicological effects .
Metabolic Pathways
Preparation Methods
2-Amino-1-naphthalenesulfonic acid is prepared via the Bucherer reaction of 2-hydroxynaphthalene-1-sulfonic acid with ammonia and ammonium sulfite . The process involves several steps:
Chemical Reactions Analysis
2-Amino-1-naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: It undergoes substitution reactions, particularly in the presence of electrophilic reagents.
Common reagents used in these reactions include ammonia, ammonium sulfite, and chlorosulfonic acid . Major products formed from these reactions include various azo dyes and other derivatives .
Scientific Research Applications
2-Amino-1-naphthalenesulfonic acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
2-Amino-1-naphthalenesulfonic acid is part of a family of aminonaphthalenesulfonic acids, which include:
1-Aminonaphthalene-4-sulfonic acid: (Piria’s acid)
1-Aminonaphthalene-5-sulfonic acid: (Laurent’s acid)
1-Aminonaphthalene-6-sulfonic acid: (1,6-Cleve’s acid)
1-Aminonaphthalene-7-sulfonic acid: (1,7-Cleve’s acid)
1-Aminonaphthalene-8-sulfonic acid: (Peri acid)
2-Aminonaphthalene-5-sulfonic acid: (Dahl’s acid)
2-Aminonaphthalene-6-sulfonic acid: (Bronner acid)
2-Aminonaphthalene-7-sulfonic acid: (Amido F acid)
2-Aminonaphthalene-8-sulfonic acid: (Badische acid).
Compared to these similar compounds, 2-Amino-1-naphthalenesulfonic acid is unique due to its specific structural arrangement, which influences its reactivity and applications .
Properties
IUPAC Name |
2-aminonaphthalene-1-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14/h1-6H,11H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIAAIUASRVOIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68540-41-0 (mono-ammonium salt) | |
Record name | 2-Amino-1-naphthalenesulfonic acid | |
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DSSTOX Substance ID |
DTXSID7020922 | |
Record name | 2-Amino-1-naphthalenesulfonic acid | |
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Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White solid; [HSDB] Light orange crystalline powder; [MSDSonline] | |
Record name | 1-Naphthalenesulfonic acid, 2-amino- | |
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Record name | 2-Amino-1-naphthalenesulfonic acid | |
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Solubility |
Slightly sol in cold water; more sol in hot water; very slightly sol in alcohol, ether, In water, 4,100 mg/l @ 20 °C | |
Record name | 2-AMINO-1-NAPHTHALENESULFONIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5239 | |
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Color/Form |
WHITE NEEDLES, Anhydrous scales from hot water; hydrated needles from cold water | |
CAS No. |
81-16-3 | |
Record name | 2-Amino-1-naphthalenesulfonic acid | |
Source | CAS Common Chemistry | |
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Record name | 2-Amino-1-naphthalenesulfonic acid | |
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Record name | Tobias acid | |
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Record name | 1-Naphthalenesulfonic acid, 2-amino- | |
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Record name | 2-Amino-1-naphthalenesulfonic acid | |
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Record name | 2-aminonaphthalene-1-sulphonic acid | |
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Record name | 2-NAPHTHYLAMINE-1-SULFONIC ACID | |
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Record name | 2-AMINO-1-NAPHTHALENESULFONIC ACID | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2-Amino-1-naphthalenesulfonic acid?
A1: 2-Amino-1-naphthalenesulfonic acid, also known as Tobias acid, is primarily used as an intermediate in the manufacturing of azo dyes and dyeing auxiliaries. [] It serves as a building block for creating complex dye molecules with desirable color properties. []
Q2: How is 2-Amino-1-naphthalenesulfonic acid typically analyzed and quantified?
A2: Several analytical techniques are employed to characterize and quantify 2-Amino-1-naphthalenesulfonic acid. Reversed-phase liquid chromatography (HPLC) [] and ultra-performance liquid chromatography (UPLC) [] are commonly used, coupled with UV or visible absorption spectroscopy for detection. These methods allow for the separation and quantification of Tobias acid in complex mixtures, such as dye formulations.
Q3: Are there any known impurities or byproducts associated with the production of 2-Amino-1-naphthalenesulfonic acid?
A3: Yes, the production of 2-Amino-1-naphthalenesulfonic acid can result in impurities like 3-hydroxy-2-naphthalenecarboxylic acid (3-hydroxy-2-naphthoic acid). [, ] Additionally, subsidiary colors, which are positional isomers of the main dye component or related compounds with fewer substituents, can also be present. [] Regulatory bodies like the U.S. Food and Drug Administration (FDA) set strict specifications for the permissible levels of these impurities in color additives. [, ]
Q4: What spectroscopic techniques are used to characterize the structure of 2-Amino-1-naphthalenesulfonic acid?
A4: Researchers utilize a combination of spectroscopic methods to elucidate the structure of 2-Amino-1-naphthalenesulfonic acid. These include:
- Fourier transform infrared (FTIR) spectroscopy: This technique provides information about the functional groups present in the molecule by analyzing the vibrational modes of its bonds. []
- Raman spectroscopy: Similar to FTIR, Raman spectroscopy also probes molecular vibrations but relies on the scattering of light. It provides complementary structural information to FTIR. []
- Ultraviolet-visible (UV-Vis) spectroscopy: This technique measures the absorption and transmission of light in the UV-Vis region, providing insights into the electronic transitions within the molecule and its conjugation. []
Q5: Have any computational studies been conducted on 2-Amino-1-naphthalenesulfonic acid?
A5: Yes, computational chemistry techniques have been applied to study 2-Amino-1-naphthalenesulfonic acid. Density functional theory (DFT) calculations are often employed to determine the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. [] These calculations can provide insights into the molecule's reactivity, stability, and interactions with other molecules.
Q6: Can 2-Amino-1-naphthalenesulfonic acid be used in applications beyond dye manufacturing?
A6: While primarily known for its role in dye synthesis, 2-Amino-1-naphthalenesulfonic acid has shown potential in other areas. One study explored its use as a fluorescent label for oligosaccharides in capillary electrophoresis. [] This method involved tagging the oligosaccharides with 2-Amino-1-naphthalenesulfonic acid and detecting them based on their fluorescence properties. [] This highlights the versatility of the compound and its potential applications beyond traditional dye chemistry.
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